molecular formula C10H21N3 B1628461 1-(1-Methylpiperidin-3-YL)piperazine CAS No. 344436-00-6

1-(1-Methylpiperidin-3-YL)piperazine

Cat. No. B1628461
M. Wt: 183.29 g/mol
InChI Key: HBGWJGMJKRYBLI-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-3-YL)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .


Synthesis Analysis

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .


Molecular Structure Analysis

The molecular formula of 1-(1-Methylpiperidin-3-YL)piperazine is C10H21N3 . The molecular weight is 183.29 .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .


Physical And Chemical Properties Analysis

1-(1-Methylpiperidin-3-YL)piperazine is a liquid with a refractive index of n20/D 1.508 .

Scientific Research Applications

1. General Information “1-(1-Methylpiperidin-3-YL)piperazine” is an organic compound with the molecular formula C11H23N3 . It’s often used as a building block and reagent in synthesizing organic compounds, including medicinal products .

2. Applications in Drug Discovery The piperidine nucleus, which is a part of “1-(1-Methylpiperidin-3-YL)piperazine”, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications . Here are some of the applications:

  • Anticancer : Piperidine derivatives have been used in the development of anticancer drugs .
  • Antiviral : These compounds have also found use in the creation of antiviral medications .
  • Antimalarial : Piperidine-based drugs have been used in the treatment of malaria .
  • Antimicrobial and Antifungal : These compounds have been used to develop drugs to treat various microbial and fungal infections .
  • Antihypertension : Piperidine derivatives have been used in the creation of drugs to treat hypertension .
  • Analgesic and Anti-inflammatory : These compounds have been used in the development of pain relief and anti-inflammatory medications .

1. Preparation of Pyrazolo Estratrienes “1-(1-Methylpiperidin-4-yl)piperazine” is used in the preparation of Pyrazolo Estratrienes, which are inhibitors of 17-HSD1 . 17-HSD1 is an enzyme involved in the biosynthesis of estradiol, a type of estrogen. Inhibitors of this enzyme can be used in the treatment of estrogen-dependent diseases.

2. Antimicrobial Polymers Piperazine-based antimicrobial polymers have been synthesized for use in various areas, including the biomedical sector, healthcare products, water purification systems, and food packaging . These polymers can help reduce the lethality rate caused by pathogenic microbes .

3. Synthetic Chemistry Piperazine is among the most frequently used heterocycles in biologically active compounds . It’s useful for its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .

1. Synthetic Approaches to Piperazine Piperazine is among the most frequently used heterocycles in biologically active compounds . This moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .

2. Recent Developments in the Synthesis of Piperazines There have been recent developments in the synthesis of piperazine derivatives . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Safety And Hazards

1-(1-Methylpiperidin-3-YL)piperazine causes severe skin burns and eye damage .

Future Directions

Given the wide use of piperazine in medicinal chemistry, future research could focus on exploring new synthetic methods and applications of piperazine derivatives .

properties

IUPAC Name

1-(1-methylpiperidin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-6-2-3-10(9-12)13-7-4-11-5-8-13/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGWJGMJKRYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591088
Record name 1-(1-Methylpiperidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpiperidin-3-YL)piperazine

CAS RN

344436-00-6
Record name 1-(1-Methylpiperidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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